Gimeracil Impurity 7 is classified as an impurity of gimeracil. It arises during the synthesis and purification processes of gimeracil, often detected through high-performance liquid chromatography (HPLC) methods. The presence of impurities in pharmaceutical compounds is a critical concern, as they can affect drug efficacy and safety.
The synthesis of gimeracil and its impurities typically involves several steps, including chemical reactions that may lead to byproducts. A notable method for refining gimeracil to reduce impurities involves an alkali molten-acid-precipitation technique. This process utilizes the differences in solubility and acidity among the components to separate gimeracil from its impurities effectively.
The yield from these processes can exceed 88%, with purity levels reaching over 99.95% as determined by HPLC analysis .
Gimeracil Impurity 7 shares structural similarities with gimeracil but differs in specific functional groups or substituents. The molecular formula for gimeracil is , indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure. The precise structure of Gimeracil Impurity 7 would require detailed spectroscopic analysis (e.g., NMR, mass spectrometry) for accurate characterization.
The formation of Gimeracil Impurity 7 may involve several chemical reactions during the synthesis of gimeracil. These can include:
These reactions are influenced by reaction conditions such as temperature, pH, and solvent choice, which can lead to varying levels of impurities .
Gimeracil functions primarily by inhibiting dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of pyrimidine nucleosides. This inhibition increases the levels of active chemotherapeutic agents by preventing their breakdown. The mechanism involves:
The effectiveness of Gimeracil Impurity 7 in this context depends on its ability to mimic or interfere with these interactions .
Gimeracil Impurity 7's physical properties include:
Chemical properties would include reactivity with acids or bases, which can be exploited during purification processes .
Gimeracil Impurity 7 primarily serves as a marker for quality control in pharmaceutical formulations containing gimeracil. Its analysis is crucial for ensuring that formulations meet regulatory standards for purity and efficacy. Additionally, understanding its properties can aid in developing better synthesis routes for gimeracil with fewer impurities.
In research contexts, it may also be studied to understand its role in pharmacokinetics or potential interactions with other drugs within chemotherapy regimens .
Gimeracil Impurity 7, chemically designated as 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a structurally characterized impurity associated with the anticancer drug component Gimeracil. Its molecular formula is C₇H₅ClN₂O₂, with a molecular weight of 184.6 g/mol. The compound features a pyridine ring core modified with chloro, methoxy, oxo, and cyano functional groups, distinguishing it from the parent Gimeracil (5-chloro-4-hydroxy-1H-pyridin-2-one) through methylation at the 4-position [3]. The impurity’s canonical SMILES notation is N#CC(C1=O)=C(C(Cl)=CN1)OC, reflecting its conjugated system and electron-withdrawing substituents [3].
Table 1: Chemical Identity Profile of Gimeracil Impurity 7
Property | Value |
---|---|
CAS Number | 147619-40-7 |
IUPAC Name | 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Molecular Formula | C₇H₅ClN₂O₂ |
Molecular Weight | 184.6 g/mol |
Structural Features | Chloro, methoxy, cyano, and 2-oxo-1,2-dihydropyridine |
Role | Synthesis intermediate or degradation product |
This impurity typically arises during the synthesis or storage of Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor used in the combination drug Teysuno® (with Tegafur and Oteracil). Its identification is critical due to potential impacts on the drug’s pharmacokinetic and safety profiles [3] [4].
Gimeracil is integral to the Teysuno® regimen, where it enhances the antitumor activity of the prodrug Tegafur by inhibiting DPD—an enzyme responsible for degrading the active metabolite 5-fluorouracil (5-FU) [4]. The presence of Gimeracil Impurity 7 poses two key risks:
In Teysuno®, Gimeracil’s efficacy relies on maintaining precise concentrations (1:0.4:1 molar ratio with Tegafur/Oteracil). Impurity 7 levels above thresholds could disrupt this balance, diminishing therapeutic outcomes in advanced gastric cancer [4]. Consequently, studying this impurity enables:
Table 3: Role of Gimeracil in Teysuno® and Impact of Impurity 7
Component | Function in Teysuno® | Risk from Impurity 7 |
---|---|---|
Gimeracil | DPD inhibition → prolonged 5-FU activity | Competitive inhibition of DPD |
Tegafur | 5-FU prodrug | No direct interaction |
Oteracil | Reduces GI toxicity of 5-FU | No direct interaction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7